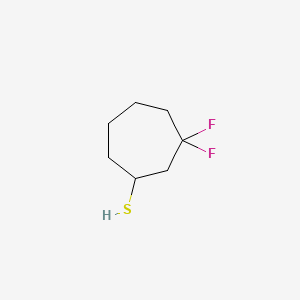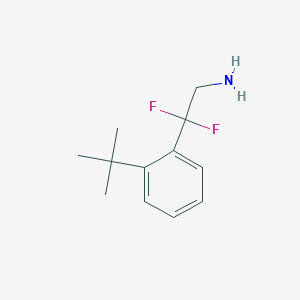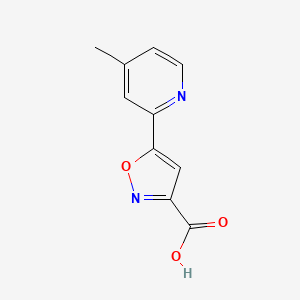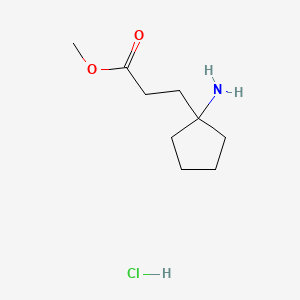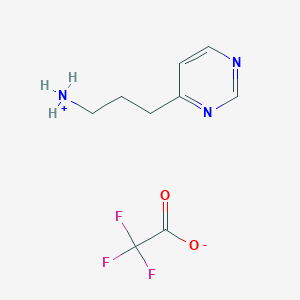
2-(5-methyl-3-isoxazolyl)Morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-isoxazolyl)Morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-isoxazolyl)Morpholine typically involves the formation of the isoxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (such as sodium bicarbonate) at ambient temperature can yield the isoxazole ring . Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of metal-free synthetic routes can be advantageous in industrial settings to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
2-(5-methyl-3-isoxazolyl)Morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoxazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as amines or halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
科学的研究の応用
2-(5-methyl-3-isoxazolyl)Morpholine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(5-methyl-3-isoxazolyl)Morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to the presence of both the isoxazole and morpholine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(5-methyl-1,2-oxazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(10-12-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
InChIキー |
TTXMVDJEKHDAKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


